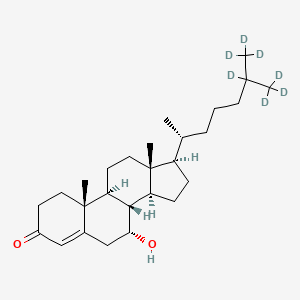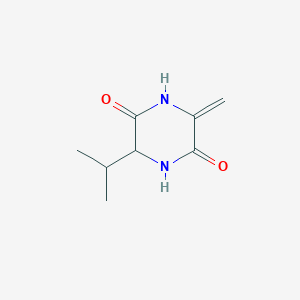
7alpha-Hydroxy-4-cholesten-3-one-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7α-Hydroxy-4-Cholesten-3-one-d7 is a deuterium-labeled derivative of 7α-Hydroxy-4-Cholesten-3-one. This compound is an intermediate in the biochemical synthesis of bile acids from cholesterol. It is used primarily as an internal standard for the quantification of 7α-Hydroxy-4-Cholesten-3-one in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7α-Hydroxy-4-Cholesten-3-one-d7 involves the deuteration of 7α-Hydroxy-4-Cholesten-3-oneThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods: Industrial production of 7α-Hydroxy-4-Cholesten-3-one-d7 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: 7α-Hydroxy-4-Cholesten-3-one-d7 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 7α,12α-Dihydroxy-4-Cholesten-3-one.
Reduction: Formation of 5β-Cholestane-3α,7α-diol.
Substitution: Various functional group modifications
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions
Major Products:
Oxidation: 7α,12α-Dihydroxy-4-Cholesten-3-one.
Reduction: 5β-Cholestane-3α,7α-diol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7α-Hydroxy-4-Cholesten-3-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acid intermediates.
Biology: Serves as a biomarker for bile acid synthesis and metabolism studies.
Medicine: Utilized in the diagnosis of bile acid malabsorption and related disorders.
Industry: Employed in the development of pharmaceuticals targeting bile acid pathways .
Mechanism of Action
The primary mechanism of action of 7α-Hydroxy-4-Cholesten-3-one-d7 involves its role as an intermediate in bile acid synthesis. It is metabolized by the enzyme 7α-Hydroxycholest-4-en-3-one 12α-Hydroxylase to form 7α,12α-Dihydroxycholest-4-en-3-one, which is further converted to cholic acid. Alternatively, it can be converted into 5β-Cholestane-3α,7α-diol and then to chenodeoxycholic acid .
Comparison with Similar Compounds
7α-Hydroxy-4-Cholesten-3-one: The non-deuterated form, also an intermediate in bile acid synthesis.
7α,12α-Dihydroxy-4-Cholesten-3-one: A further oxidized product in the bile acid synthesis pathway.
5β-Cholestane-3α,7α-diol: A reduced product in the bile acid synthesis pathway .
Uniqueness: 7α-Hydroxy-4-Cholesten-3-one-d7 is unique due to its deuterium labeling, which makes it an invaluable internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
IOIZWEJGGCZDOL-CTNVFXSSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5S,6S,8S,9S,13R,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790122.png)
![4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo-[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide](/img/structure/B10790134.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10790135.png)

![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)
![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)
![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790162.png)

![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790173.png)
![[(2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B10790192.png)


